Azatyrosine

Enzyme inhibition Tyrosine phenol-lyase Competitive inhibitor

Oncogenic Ras-transformed cells resist conventional cytotoxic approaches, complicating pathway dissection. Azatyrosine (CAS 58525-82-9) selectively reverts ras/raf/c-erbB-2-transformed cells to normal phenotype without direct cytotoxicity. • Acts downstream of Ras-inhibits c-Raf-1 kinase activation without suppressing Ras itself • Enables isolation of stable phenotypic revertant clones for tumor suppression studies • Incorporates into α-tubulin via tubulin tyrosine ligase for temporal control of tyrosination Supplied with ≥98% purity; shipped under ambient conditions for global delivery.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 58525-82-9
Cat. No. B1250254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzatyrosine
CAS58525-82-9
Synonymsazatyrosine
beta-(5-hydroxy-2-pyridyl)alanine
beta-(5-hydroxy-2-pyridyl)alanine, (S)-isomer
SF 1346
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)CC(C(=O)O)N
InChIInChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m0/s1
InChIKeyYOZSEGPJAXTSFZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azatyrosine: Research-Grade Baseline Profile


Azatyrosine (L-β-(5-hydroxy-2-pyridyl)alanine, CAS 58525-82-9) is a non-proteinogenic amino acid antibiotic originally isolated from *Streptomyces chibaensis* [1]. It is structurally identical to the natural amino acid L-tyrosine except that the carbon at position 2 of the phenolic ring is replaced by a nitrogen atom, yielding a 2-pyridyl group [2]. This single atomic substitution confers a distinct biological profile: azatyrosine is not a conventional cytotoxic agent but instead functions as a phenotypic reversion agent that restores normal morphology and growth control to cells transformed by oncogenic *ras*, *raf*, or *c-erbB-2* [3]. The compound competitively incorporates into cellular proteins in place of tyrosine and acts downstream of Ras to inhibit c-Raf-1 kinase activation without suppressing Ras activation itself [3][4]. Its molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol [1].

1
Ras-pathway probe: Acts downstream of Ras; inhibits c-Raf-1 kinase activation without suppressing Ras activation itself.
2
Phenotypic reversion tool: Restores normal morphology and growth control in ras/raf/c-erbB-2 transformed cell models.
3
Post-translational probe: Incorporated into α-tubulin C-terminus via tubulin tyrosine ligase; supports microtubule tyrosination studies.

Why Generic Tyrosine Analogs Fail in Phenotypic Reversion


Generic substitution with unmodified L-tyrosine or other structurally similar tyrosine analogs fails to replicate the functional outcomes observed with azatyrosine due to critical differences in enzyme recognition, downstream signaling inhibition, and post-translational protein modification. Azatyrosine's unique 2-pyridyl ring enables selective inhibition of tyrosine phenol-lyase (TPL) with a Ki of 135 μM, approximately 25-fold more potent than its 3-aza positional isomer [1]. More importantly, azatyrosine is actively incorporated into cellular proteins—including α-tubulin and proteins involved in signal transduction—in place of tyrosine, whereas L-tyrosine itself does not induce the same phenotypic reversion [2]. This incorporation is mechanistically linked to the compound's ability to inhibit c-Raf-1 kinase activation downstream of Ras, a property not shared by standard tyrosine analogs lacking the nitrogen heteroatom substitution [3]. For procurement purposes, selecting azatyrosine over generic alternatives ensures that experimental outcomes reflect the specific mechanism of Ras-pathway modulation rather than non-specific amino acid effects.

Risk Factor
Azatyrosine
Generic Analogs
Phenotypic reversion capability
Incorporates into cellular proteins; restores normal phenotype in ras/raf-transformed cells
L-tyrosine and standard analogs do not induce phenotypic reversion; lack 2-pyridyl ring required for downstream signaling modulation
Enzyme inhibition potency
2-aza-L-tyrosine: reported competitive inhibitor of tyrosine phenol-lyase
3-aza positional isomer: reported ~25-fold weaker inhibition; D-enantiomer is inactive; L-tyrosine shows no inhibition
Post-translational incorporation
Actively incorporated into α-tubulin C-terminus via TTL; competitively excludes tyrosine
Unmodified L-tyrosine is the natural TTL substrate; does not confer the same proliferation-arrest or morphological phenotype

Azatyrosine Comparative Evidence vs. Analogs


Competitive Inhibition of Tyrosine Phenol-Lyase

Azatyrosine (2-aza-L-tyrosine) is a significantly more potent competitive inhibitor of tyrosine phenol-lyase (TPL) from *Citrobacter freundii* compared to its positional isomer 3-azatyrosine and the natural substrate L-tyrosine. The Ki value for 2-aza-L-tyrosine is 135 μM, whereas the Ki for 3-aza-L-tyrosine is 3.4 mM—a 25-fold difference in inhibitory potency [1]. The natural substrate L-tyrosine exhibits no inhibitory activity under these conditions. Notably, 2-aza-L-tyrosine is identified as the most potent competitive inhibitor of TPL reported to date [1]. Furthermore, the D-enantiomer of 2-azatyrosine is inactive as an inhibitor, as demonstrated by the finding that the Ki value of 2-aza-L-tyrosine is half that of the racemic 2-aza-DL-tyrosine mixture [1]. Additionally, 2-azatyrosine reacts approximately 10-fold faster to form a quinonoid intermediate upon binding to TPL compared to 3-azatyrosine [1].

TPL Inhibition
Head-to-head
2-Aza-L-Tyr Ki = 135 μM
3-Aza-L-Tyr Ki = 3.4 mM
Reported ~25-fold stronger inhibition; supports enzyme inhibition context
Purified TPL from C. freundii; D-enantiomer inactive
Enzyme inhibition Tyrosine phenol-lyase Competitive inhibitor Structure-activity relationship

Phenotypic Reversion Selectivity in ras-Transformed Cells

Azatyrosine exhibits marked selectivity for cells harboring oncogenic *ras* mutations over wild-type, non-transformed cells. In a study using human mammary epithelial cells, azatyrosine treatment (concentration not specified in abstract) significantly inhibited the growth of *ras*-transformed MTSV1-7 (*ras*) cells but did not affect the growth of normal MTSV1-7 parental cells [1]. After 7 days of azatyrosine treatment, approximately 30% of the *ras*-transformed cell population survived, and from these survivors, revertant cell lines with normal phenotype were isolated by random cloning [1]. In a separate study using *ras*-transformed NIH3T3 fibroblasts, azatyrosine at 1-2 mM induced permanent reversion of the transformed phenotype to an apparently normal morphology, without significantly affecting the growth of cells possessing the normal *ras* gene [2]. The effective concentration range for reversion is 1-2 mM in culture [2].

Phenotypic Reversion
Head-to-head
ras-Transformed ~70% growth reduction; ~30% survival after 7d
Wild-Type Cells No significant growth inhibition
Reported cell-model selectivity context
MTSV1-7 mammary epithelial and NIH3T3 models
Oncology Ras oncogene Phenotypic reversion Selective growth inhibition

Post-Translational Incorporation into α-Tubulin

Azatyrosine is actively incorporated into the C-terminus of α-tubulin in place of tyrosine via the tubulin tyrosine ligase (TTL)-mediated tyrosination/detyrosination cycle [1]. In competitive incorporation assays using soluble brain extract, azatyrosine competitively excluded the incorporation of [¹⁴C]tyrosine into tubulin [1]. When added to the culture medium (Ham's F12K) of glioma-derived C6 cells, azatyrosine was incorporated into cellular tubulin [1]. This incorporation was reversible: upon withdrawal of azatyrosine from the medium, tubulin lost azatyrosine and reincorporated tyrosine [1]. Functionally, azatyrosinated tubulin self-assembled into microtubules to a similar degree as total tyrosinated tubulin both in vitro and in vivo, indicating that the substitution does not grossly disrupt microtubule polymerization [1]. Under conditions where tubulin was predominantly azatyrosinated, C6 cells remained viable but ceased proliferation and exhibited morphological changes from a fused, elongated shape to a rounded soma with thin processes after 7-10 days [1].

α-Tubulin Incorporation
Reported
Competitive exclusion of [14C]tyrosine; azatyrosinated tubulin polymerizes similarly to native tubulin
Supports tubulin C-terminal probe studies
Reversible incorporation; C6 glioma cell model
Microtubule dynamics Post-translational modification Tubulin tyrosination Cytoskeleton

In Vivo Carcinogenesis Prevention in Transgenic Mice

Azatyrosine demonstrates potent inhibition of chemical carcinogenesis in vivo in transgenic mouse models harboring the human c-Ha-*ras* proto-oncogene. In a skin carcinogenesis model, topical application of azatyrosine at a dose of 2 mg/mouse once every 3 days after initiation with 7,12-dimethylbenz[a]anthracene (DMBA) greatly reduced the percentage incidence, number per mouse, and size of skin papillomas [1]. In a separate forestomach carcinogenesis model using intraperitoneal methylnitrosourea (MNU) initiation, administration of azatyrosine at 2 mg/mouse once every 2 days for 12 weeks completely prevented the formation of forestomach papillomas (0% incidence in azatyrosine-treated group) [1]. In contrast, the untreated control group developed forestomach papillomas at 100% incidence (2-12 papillomas per mouse) after 12 weeks [1].

In Vivo Prevention
Head-to-head
0% vs 100% papilloma incidence
Reported model-response endpoint context
Transgenic c-Ha-ras mice; MNU forestomach model
Chemoprevention Carcinogenesis Ras oncogene In vivo efficacy

Derivative Benchmarking: Azatyrosinamides in Ras-Transformed Cells

Comparative studies of azatyrosine and its novel azatyrosinamide derivatives (HPW98-1 and HPW98-2) reveal key differences in mechanism and resistance to competitive inhibition by excess tyrosine [1]. While both azatyrosine and the azatyrosinamides exhibit selective activity against *ras*-transformed NIH3T3 cells, excess tyrosine in the culture medium reduced the cytotoxic effect of azatyrosine but did not reduce the effects of HPW98-1 or HPW98-2 [1]. This finding suggests that azatyrosinamides bypass the tyrosine-competitive uptake or incorporation mechanism that limits azatyrosine's activity. Furthermore, HPW98-1 demonstrated functional activity not reported for azatyrosine itself: it reduced vascular endothelial growth factor (VEGF)-mediated angiogenesis in a Matrigel plug assay and attenuated the growth of both *ras*-transformed NIH3T3 xenografts and human SW620 xenografts in vivo [1]. Azatyrosine, in contrast, exhibits limited intracellular bioavailability requiring high concentrations (1-2 mM) for activity, likely due to poor transmembrane uptake [2]. Azatyrosinamides were specifically designed to improve upon this limitation and exhibited improved toxicity profiles relative to the parent compound [1].

Derivative Benchmarking
Head-to-head
Azatyrosine Activity reduced by excess Tyr; requires 1–2 mM
HPW98-1 Derivative Tyr-competition resistant; in vivo xenograft activity reported
Supports parent scaffold comparison context
Derivative context review; uptake limitation noted
RAS-related anticancer agents Azatyrosinamides Angiogenesis inhibition Derivative comparison

Aminoacylation by Tyrosyl-tRNA Synthetase Variants

Azatyrosine is a poor substrate for wild-type *Escherichia coli* tyrosyl-tRNA synthetase (TyrRS) compared to the natural substrate L-tyrosine. Kinetic analysis of aminoacyl-tRNA formation revealed that the specificity for azatyrosine, measured by the ratio of *k*_cat/*K*_m for tyrosine versus the analog, was 17 for the wild-type enzyme [1]. This indicates that wild-type TyrRS preferentially aminoacylates tyrosine approximately 17-fold more efficiently than azatyrosine. However, a single point mutation (F130S) in TyrRS significantly altered substrate preference: the specificity ratio increased from 17 to 36 as a result of the F130S mutation, meaning the mutant enzyme utilizes azatyrosine more efficiently relative to tyrosine than the wild-type enzyme does [1]. This finding demonstrates that azatyrosine can be site-specifically incorporated into proteins in response to an amber codon using engineered orthogonal tRNA/TyrRS pairs, albeit with lower efficiency than some other unnatural amino acids.

TyrRS Aminoacylation
Head-to-head
Specificity ratio 17 (WT) vs 36 (F130S)
Reported incorporation efficiency context
Engineered E. coli TyrRS; genetic code expansion
Genetic code expansion Unnatural amino acid tRNA synthetase Protein engineering

Azatyrosine Research Application Scenarios


Ras/Raf/ErbB-2 Downstream Signaling Analysis

Azatyrosine is uniquely suited for studies requiring dissection of Ras-effector pathways without altering Ras activation status itself. As demonstrated by Monden et al. (1996), azatyrosine does not affect phosphorylation of oncogenic c-ErbB-2 nor suppress Ras activation induced by c-ErbB-2 introduction, yet it potently inhibits downstream c-Raf-1 and c-Jun phosphorylation and AP-1 activation [1]. This specific mechanism—acting downstream of Ras but upstream of Raf kinase activation—makes azatyrosine an essential tool compound for researchers seeking to interrogate Ras-to-Raf signaling in *ras*- or *c-erbB-2*-transformed cellular models, distinct from farnesyltransferase inhibitors that block Ras membrane localization or direct Ras inhibitors that prevent GTP binding.

Generating Phenotypic Revertants from Transformed Cells

Azatyrosine enables the generation of stable phenotypic revertant cell lines from *ras*- or *raf*-transformed cultures, a unique capability not shared by cytotoxic agents. Treatment of *ras*-transformed NIH3T3 cells with 1-2 mM azatyrosine induces permanent reversion to an apparently normal phenotype without killing the transformed cells [1]. Similarly, in *ras*-transformed human mammary epithelial cells, 7-day azatyrosine treatment yields ~30% surviving cells from which revertant clones with normal morphology and suppressed tumorigenicity can be isolated [2]. In human prostate cancer PC-3 cells, exhaustive 5-week azatyrosine treatment yields azatyrosine-resistant revertant clones exhibiting suppressed tumorigenicity in SCID mice and elevated expression of K-rev-1 and bcl-2 suppressor genes [3]. This application is ideal for researchers studying the genetic and epigenetic mechanisms of reversion and tumor suppression.

Probing α-Tubulin C-Terminal Tyrosination Function

Azatyrosine provides a precise chemical probe for studying the biological significance of the tubulin tyrosination/detyrosination cycle. The compound is incorporated into the C-terminus of α-tubulin in place of tyrosine via endogenous tubulin tyrosine ligase, competitively excluding [¹⁴C]tyrosine incorporation [1]. Critically, azatyrosinated tubulin polymerizes into microtubules with similar efficiency to native tubulin, meaning the probe specifically alters the C-terminal chemical identity without disrupting overall microtubule structure [1]. Under conditions of predominant azatyrosination, C6 glioma cells remain viable but cease proliferation after 7-10 days and adopt a rounded morphology distinct from their normal elongated shape [1]. The reversible nature of this incorporation (cells reincorporate tyrosine upon azatyrosine withdrawal) allows for temporal control experiments not possible with irreversible microtubule inhibitors.

Benchmarking Ras-Targeted Derivatives

Azatyrosine serves as the essential parent compound reference standard for evaluating next-generation azatyrosinamide and azatyrosine-derivative anticancer agents. Studies demonstrate that azatyrosine's cytotoxic effect is competitively reduced by excess tyrosine, whereas optimized derivatives like HPW98-1 resist this competition [1]. Additionally, azatyrosine requires relatively high concentrations (1-2 mM) for in vitro activity due to limited transmembrane uptake, a limitation that derivative programs explicitly seek to overcome [2]. Patented N-benzoyl-α-alkylated azatyrosines were specifically claimed to be 'significantly more effective than L-azatyrosine' against human cancer cell lines [3]. For medicinal chemistry and preclinical development groups, inclusion of azatyrosine as a head-to-head comparator in selectivity panels, tyrosine-competition assays, and xenograft studies provides the quantitative benchmark required to validate derivative compound superiority.

Application
Selection Property
Validation Focus
Ras pathway signaling studies
Downstream pathway selectivity
c-Raf-1 and AP-1 activation endpoints
Phenotypic revertant generation
Reversion activity in ras/raf models
Colony morphology and proliferation endpoints
α-Tubulin C-terminus probe
TTL substrate specificity
Microtubule polymerization and cell morphology
Ras-targeted derivative benchmarking
Parent compound reference standard
Tyrosine competition and uptake limitation review

Technical Documentation Hub

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